Benzene, 1-methoxy-4-(2-nitroethenyl)-

Übersicht

Beschreibung

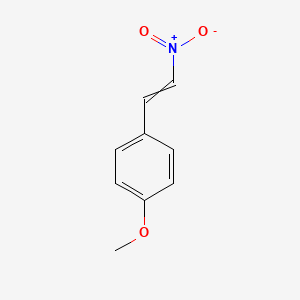

Benzene, 1-methoxy-4-(2-nitroethenyl)-: is an organic compound with the molecular formula C9H9NO3 1-methoxy-4-(2-nitroethenyl)benzene or 4-methoxy-B-nitrostyrene . This compound features a benzene ring substituted with a methoxy group (-OCH3) at the first position and a 2-nitroethenyl group at the fourth position.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The compound can be synthesized through the nitration of 1-methoxy-4-vinylbenzene using nitric acid and sulfuric acid as nitrating agents.

Esterification Reaction: Another method involves the esterification of 1-methoxy-4-(2-nitroethenyl)benzene with methanol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process is carried out in reactors designed to handle the exothermic nature of nitration reactions.

Types of Reactions:

Oxidation: Benzene, 1-methoxy-4-(2-nitroethenyl)- can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).

Substitution: Electrophilic aromatic substitution reactions often use halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and their derivatives.

Substitution Products: Halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which Benzene, 1-methoxy-4-(2-nitroethenyl)- exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-2-(2-nitroethenyl)benzene: Similar structure but different position of substituents.

4-Methoxybenzaldehyde: Contains a methoxy group and an aldehyde group on the benzene ring.

2-Nitroanisole: Contains a nitro group and a methoxy group on the benzene ring.

Biologische Aktivität

Benzene, 1-methoxy-4-(2-nitroethenyl)-, also known as p-methoxy-2-nitroethenylbenzene, is a compound that has garnered attention for its biological activity, particularly in toxicological studies. This article reviews the available literature on its biological effects, including toxicity, carcinogenic potential, and metabolic pathways.

- IUPAC Name: Benzene, 1-methoxy-4-(2-nitroethenyl)-

- CAS Number: 229843

- Molecular Formula: C9H9NO3

- Molecular Weight: 181.17 g/mol

Carcinogenicity

Recent studies have indicated that Benzene, 1-methoxy-4-(2-nitroethenyl)- exhibits carcinogenic properties. Chronic toxicity studies in rodents have shown an increased incidence of tumors in the liver and other organs. Specifically, the compound has been linked to:

- Liver Tumors: Induction of tumors in rat models suggests a significant risk factor for liver cancer upon prolonged exposure .

- Kidney Damage: Chronic progressive nephropathy has been observed in both male and female rats exposed to this compound at elevated doses .

Hematological Effects

The compound has been associated with various hematological abnormalities:

- Anemia: Significant decreases in red blood cell counts and hemoglobin concentrations were noted in treated groups .

- Methaemoglobinaemia: Exposure to nitro compounds can lead to oxidative damage to erythrocytes, resulting in regenerative anemia .

Metabolism

Benzene, 1-methoxy-4-(2-nitroethenyl)- is metabolized primarily into p-nitrophenol, a known toxic metabolite. The metabolic pathway involves:

- Phase I Metabolism: Oxidation reactions leading to the formation of reactive intermediates.

- Phase II Metabolism: Conjugation reactions that may detoxify or enhance the excretion of the metabolites.

The primary metabolites can induce oxidative stress and contribute to cellular damage, further exacerbating its toxic effects .

Rodent Studies

A series of studies conducted on rats and mice have provided insights into the compound's toxicological profile:

- Study 1: A 28-day repeated oral dose study revealed significant weight loss and organ enlargement (liver and kidneys) at doses exceeding 2000 ppm .

- Study 2: Long-term exposure (up to 26 weeks) resulted in chronic nephropathy and increased organ weights across multiple organ systems .

Table 1: Summary of Toxicological Findings

| Study Type | Organ Affected | Observed Effect | Dose Level (ppm) |

|---|---|---|---|

| Chronic Toxicity | Liver | Tumor induction | >2000 |

| Repeated Dose | Kidneys | Chronic progressive nephropathy | ≥2000 |

| Hematological Study | Blood | Anemia (decreased RBC count) | ≥2000 |

| Biochemical Analysis | Various Organs | Altered biochemical parameters | ≥4000 |

Eigenschaften

IUPAC Name |

1-methoxy-4-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUXSHVQGBODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-10-0 | |

| Record name | 1-Methoxy-4-(2-nitroethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.